![molecular formula C4H3N5S2 B13115452 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol CAS No. 62871-67-4](/img/structure/B13115452.png)
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione typically involves multi-component reactions. One common method includes the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol at room temperature, yielding the desired product in high yields (90-97%) within a short reaction time (25-30 minutes) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis process. Microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Its derivatives are explored for their potential therapeutic effects against various diseases.
Mechanism of Action
The mechanism of action of 7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[1,3,4]Thiadiazolo[3,2-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Thiazolo[4,5-d]pyrimidine: Another heterocyclic compound with a fused ring system, exhibiting different biological activities.
Uniqueness
7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for further research and development .
Properties
CAS No. |
62871-67-4 |
|---|---|
Molecular Formula |
C4H3N5S2 |
Molecular Weight |
185.2 g/mol |
IUPAC Name |
7-amino-6H-thiadiazolo[5,4-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H3N5S2/c5-2-1-3(11-9-8-1)7-4(10)6-2/h(H3,5,6,7,10) |
InChI Key |
PMUWYAUFNZXJPC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=S)N=C1SN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)
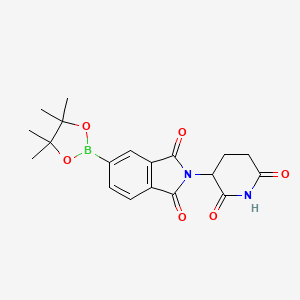
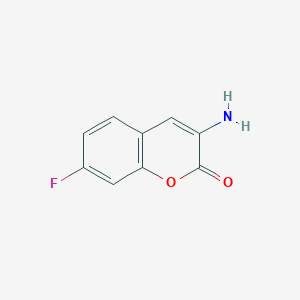
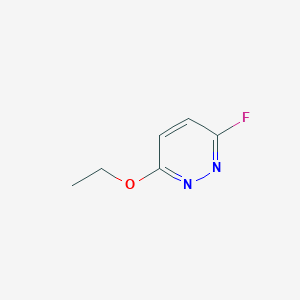
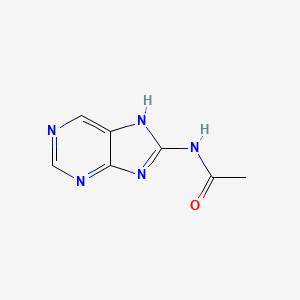

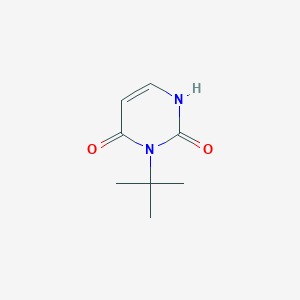
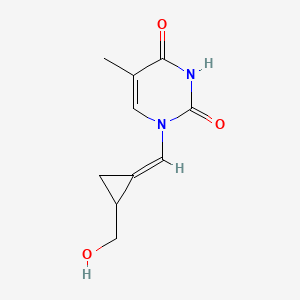
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)

